2-((2-Chlorobenzylidene)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
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Overview
Description
2-((2-Chlorobenzylidene)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a complex organic compound belonging to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 2-((2-Chlorobenzylidene)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile typically involves the condensation of 2-chlorobenzaldehyde with 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-((2-Chlorobenzylidene)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
2-((2-Chlorobenzylidene)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and other heterocyclic compounds.
Medicine: Due to its biological activities, the compound is studied for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 2-((2-Chlorobenzylidene)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of kinases or other proteins involved in cell signaling pathways, thereby exerting its anticancer or anti-inflammatory effects .
Comparison with Similar Compounds
2-((2-Chlorobenzylidene)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile can be compared with other thiophene derivatives, such as:
2-Amino-3-cyanothiophene: Known for its antimicrobial and antioxidant activities.
2-Benzylamino-4-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile: Exhibits significant biological activities and is used in drug discovery.
3-Aminobenzo[b]thiophene: Used in the synthesis of kinase inhibitors and other biologically active compounds.
Properties
Molecular Formula |
C17H15ClN2S |
---|---|
Molecular Weight |
314.8 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methylideneamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C17H15ClN2S/c1-11-6-7-13-14(9-19)17(21-16(13)8-11)20-10-12-4-2-3-5-15(12)18/h2-5,10-11H,6-8H2,1H3 |
InChI Key |
PMECNEBULDQWLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)N=CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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